3|A-Hydroxytaraxast-20-en-16-one

Descripción

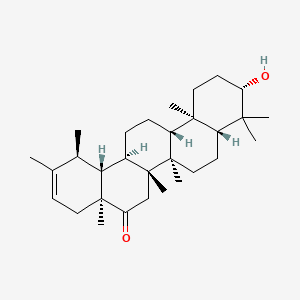

3β-Hydroxytaraxast-20-en-16-one is a triterpenoid derivative isolated from natural sources, primarily through bioassay-guided fractionation techniques. Characterized by a hydroxyl group at the C-3 position, a ketone moiety at C-16, and a double bond at C-20, this compound belongs to the taraxastane class of triterpenoids. The compound is typically purified using semi-preparative HPLC with methanol/water gradients, yielding retention times (tR) around 28 minutes under specific conditions (MeOH/H2O, 82:18) .

Propiedades

Fórmula molecular |

C30H48O2 |

|---|---|

Peso molecular |

440.7 g/mol |

Nombre IUPAC |

(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,2,4a,6a,6b,9,9,12a-octamethyl-1,4,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydropicen-5-one |

InChI |

InChI=1S/C30H48O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-23,25,31H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,25-,27+,28-,29-,30-/m1/s1 |

Clave InChI |

KITFRXICXBNQTD-CIBVFLNMSA-N |

SMILES isomérico |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC(=O)[C@]2(CC=C1C)C)C)C)(C)C)O)C |

SMILES canónico |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(=O)C2(CC=C1C)C)C)C)(C)C)O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3|A-Hydroxytaraxast-20-en-16-one typically involves the extraction from natural sources such as Eucalyptus leaves. The extraction process includes the use of solvents like benzene and alcohol . The compound can also be synthesized through various organic reactions, although detailed synthetic routes are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves the collection of Eucalyptus leaves, followed by solvent extraction and purification steps to isolate the compound .

Análisis De Reacciones Químicas

Types of Reactions: 3|A-Hydroxytaraxast-20-en-16-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at different positions on the triterpenoid structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes.

Aplicaciones Científicas De Investigación

3|A-Hydroxytaraxast-20-en-16-one has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics

Mecanismo De Acción

The mechanism of action of 3|A-Hydroxytaraxast-20-en-16-one involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. It exerts its effects by binding to specific proteins and altering their function, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following section compares 3β-Hydroxytaraxast-20-en-16-one with related triterpenoids and steroids, emphasizing structural differences, chromatographic behavior, and bioactivity.

Structural and Functional Group Comparison

| Compound Name | Key Functional Groups | Core Structure | Molecular Weight (g/mol) | Retention Time (tR, min) |

|---|---|---|---|---|

| 3β-Hydroxytaraxast-20-en-16-one | 3β-OH, C16 ketone, Δ20 double bond | Taraxastane | ~456 (estimated) | 28 (MeOH/H2O, 82:18) |

| 3β-Hydroxy-taraxaster-20-ene-30-aldehyde | 3β-OH, C30 aldehyde, Δ20 double bond | Taraxastane | ~470 (estimated) | 28 (MeOH/H2O, 82:18) |

| Ursaldehyde (18) | C30 aldehyde, ursane skeleton | Ursane | ~456 (estimated) | 32 (MeOH/H2O, 80:20) |

| 3β,12-Dihydroxyurs-12-en-11-one (14) | 3β-OH, 12-OH, C11 ketone | Ursane | ~472 (estimated) | 39 (MeOH/H2O, 80:20) |

| 20-Hydroxyecdysone | 6 hydroxyl groups, C20-OH, C6 ketone | Steroid | 464.6 | Not reported |

Key Observations:

- Functional Group Influence : The presence of a C16 ketone in 3β-Hydroxytaraxast-20-en-16-one distinguishes it from analogs like 3β-Hydroxy-taraxaster-20-ene-30-aldehyde (C30 aldehyde) and ursaldehyde (C30 aldehyde, ursane backbone). These modifications significantly alter polarity and bioactivity .

- Chromatographic Behavior : Despite similar retention times (e.g., 28 min for 3β-Hydroxytaraxast-20-en-16-one and its aldehyde analog), structural differences necessitate advanced spectroscopic techniques (e.g., NMR, HR-ESI-MS) for unambiguous identification .

Stability and Handling

- 3β-Hydroxytaraxast-20-en-16-one: Requires storage at -20°C in methanol to prevent degradation.

- Steroid Analogs (e.g., 20-Hydroxyecdysone) : More stable under ambient conditions due to rigid steroid backbones but may require protection from light .

Notes

- Handling Precautions : While safety data for 3β-Hydroxytaraxast-20-en-16-one are unavailable, structurally related compounds like (3β,5α)-3-Hydroxypregn-16-en-20-one recommend using PPE to avoid inhalation or dermal exposure .

- Analytical Limitations : Retention time overlap (e.g., 28 min for multiple compounds) underscores the need for hyphenated techniques (LC-MS/MS) in accurate identification .

Actividad Biológica

3α-Hydroxytaraxast-20-en-16-one is a natural triterpenoid compound primarily isolated from the leaves of Eucalyptus grandis. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. This article explores the biological activity of 3α-Hydroxytaraxast-20-en-16-one, focusing on its mechanisms, comparative studies with similar compounds, and relevant case studies.

Structural Characteristics

Molecular Formula : C30H48O2

Molecular Weight : 440.7 g/mol

IUPAC Name : (1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,2,4a,6a,6b,9,9,12a-octamethyl-1,4,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydropicen-5-one

The biological activity of 3α-Hydroxytaraxast-20-en-16-one is primarily attributed to its ability to modulate various molecular targets involved in inflammatory and oxidative stress pathways. It interacts with specific enzymes and receptors that regulate these processes. The compound has been shown to:

- Inhibit pro-inflammatory cytokines : Reducing levels of TNF-alpha and IL-6.

- Scavenge free radicals : Exhibiting antioxidant properties that protect cellular components from oxidative damage.

- Modulate signaling pathways : Affecting NF-kB and MAPK pathways associated with inflammation.

Comparative Analysis with Similar Compounds

3α-Hydroxytaraxast-20-en-16-one can be compared with other triterpenoids such as lupeol and alpha-amyrin.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3α-Hydroxytaraxast-20-en-16-one | Hydroxyl group at C3 and ketone at C16 | Anti-inflammatory, antioxidant |

| Lupeol | Hydroxyl group at C28 | Anti-inflammatory |

| Alpha-amyrin | Hydroxyl group at C24 | Antioxidant |

This comparison highlights the unique functional groups of 3α-Hydroxytaraxast-20-en-16-one that contribute to its distinct biological properties.

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study demonstrated that 3α-Hydroxytaraxast-20-en-16-one significantly reduced inflammation in animal models by inhibiting the expression of cyclooxygenase (COX) enzymes and prostaglandin synthesis. This suggests potential therapeutic applications in treating inflammatory diseases.

-

Antioxidant Activity :

- In vitro assays showed that the compound exhibited a strong capacity to scavenge DPPH radicals and reduce oxidative stress markers in cell cultures. The IC50 values indicated a potent antioxidant effect comparable to established antioxidants.

-

Anticancer Potential :

- Research involving cancer cell lines indicated that 3α-Hydroxytaraxast-20-en-16-one inhibited cell proliferation in breast and colon cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway and modulation of cell cycle progression.

-

Synergistic Effects with Other Compounds :

- A combination study revealed that when used alongside conventional chemotherapeutics like doxorubicin or 5-FU, 3α-Hydroxytaraxast-20-en-16-one enhanced the efficacy of these drugs by increasing drug accumulation in tumor tissues and reducing multidrug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.